![molecular formula C9H16F3NO2S B2947984 Tert-butyl N-[(2S)-1-(trifluoromethylsulfanyl)propan-2-yl]carbamate CAS No. 2092899-89-1](/img/structure/B2947984.png)
Tert-butyl N-[(2S)-1-(trifluoromethylsulfanyl)propan-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[(2S)-1-(trifluoromethylsulfanyl)propan-2-yl]carbamate is an organic compound often used in chemical synthesis and medicinal chemistry. It is known for its stability and versatility in various chemical reactions. The presence of the trifluoromethyl group imparts unique chemical properties, making it a valuable building block in pharmaceutical and materials science research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[(2S)-1-(trifluoromethylsulfanyl)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate trifluoromethylsulfanyl precursor under controlled conditions. Reaction conditions include the use of solvents like dichloromethane or toluene, with a base such as triethylamine to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to optimize yield and purity. The process would involve scaling up the laboratory synthesis method with enhanced control over reaction parameters such as temperature, pressure, and reagent concentration to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(2S)-1-(trifluoromethylsulfanyl)propan-2-yl]carbamate undergoes several types of chemical reactions, including:
Oxidation: Conversion into sulfoxides and sulfones.
Reduction: Transformation to thiols or other reduced forms.
Substitution: Various nucleophilic or electrophilic substitutions at the trifluoromethylsulfanyl group or carbamate moiety.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and m-chloroperbenzoic acid, often in solvents like acetonitrile.
Reduction: Sodium borohydride or lithium aluminum hydride in ether solvents are frequently used.
Substitution: Halogenated reagents or organometallic compounds in the presence of a catalyst.
Major Products Formed
The major products formed depend on the type of reaction. For instance, oxidation leads to sulfoxides or sulfones, while reduction might yield thiols. Substitution reactions can introduce a variety of functional groups, altering the compound’s properties for specific applications.
Scientific Research Applications
Tert-butyl N-[(2S)-1-(trifluoromethylsulfanyl)propan-2-yl]carbamate is extensively used in:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : In biochemical studies to investigate enzyme interactions and inhibition.
Medicine: : As a precursor in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: : In the development of materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The compound exerts its effects by interacting with molecular targets, such as enzymes or receptors, through its functional groups. The trifluoromethylsulfanyl group can enhance binding affinity or alter the electronic properties of the compound, affecting its biological activity. Pathways involved may include enzyme inhibition or activation, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-[(2R)-1-(trifluoromethylsulfanyl)propan-2-yl]carbamate: : The enantiomeric form with different stereochemistry.
Tert-butyl N-[(1R)-1-(trifluoromethylsulfanyl)ethyl]carbamate: : A similar compound with a different alkyl group.
Ethyl N-[(2S)-1-(trifluoromethylsulfanyl)propan-2-yl]carbamate: : Varying the carbamate protecting group from tert-butyl to ethyl.
Uniqueness
Tert-butyl N-[(2S)-1-(trifluoromethylsulfanyl)propan-2-yl]carbamate is unique due to its specific stereochemistry and the presence of the trifluoromethylsulfanyl group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and application.
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-(trifluoromethylsulfanyl)propan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F3NO2S/c1-6(5-16-9(10,11)12)13-7(14)15-8(2,3)4/h6H,5H2,1-4H3,(H,13,14)/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDUBPWHLIKALL-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC(F)(F)F)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CSC(F)(F)F)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
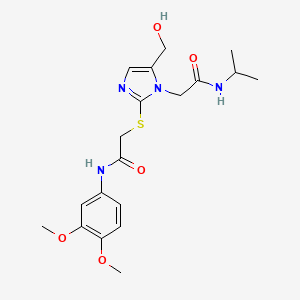
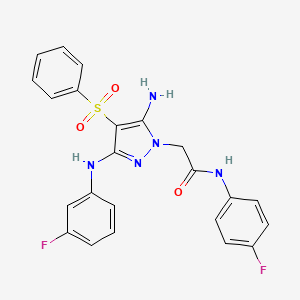


![2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2947908.png)
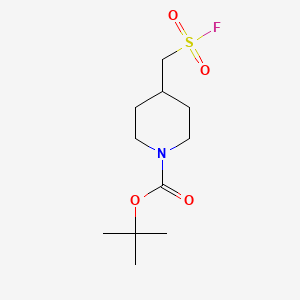
![N-(2-ethoxyphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2947911.png)
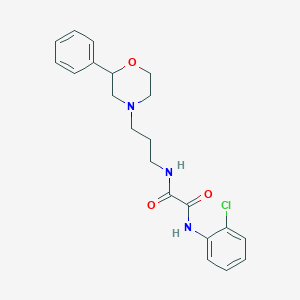
![N-{5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B2947914.png)
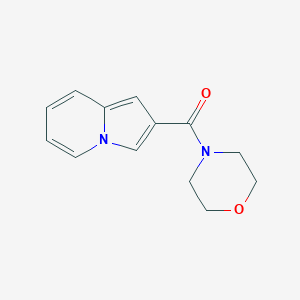
![Tert-butyl 6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2947920.png)
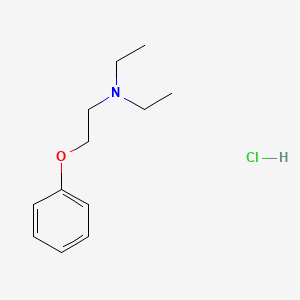
![N-[2-Fluoro-4-(4-prop-2-ynylpiperazine-1-carbonyl)phenyl]-3-methylbutanamide](/img/structure/B2947922.png)
